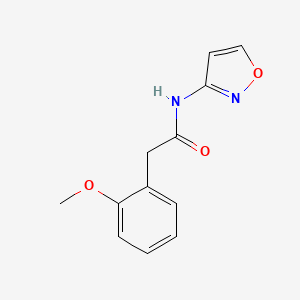![molecular formula C14H14ClN3O2S B5422943 2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)
2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphatases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and biological pathway targeted. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the production of various inflammatory cytokines, which are involved in the development of chronic inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide in lab experiments include its potent activity against cancer cells and its relatively low toxicity compared to other anti-cancer drugs. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide. One potential area of investigation is the development of more potent derivatives of this compound that exhibit improved solubility and bioavailability. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound, which could lead to the development of new therapeutic strategies for these diseases. Additionally, the potential use of this compound in combination with other anti-cancer drugs could be explored to enhance its efficacy and reduce toxicity.
合成法
The synthesis of 2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide can be achieved through a multi-step process that involves the reaction of various starting materials. One of the commonly used methods for synthesizing this compound is the reaction of 4-chlorophenyl isothiocyanate with morpholine, followed by the condensation of the resulting product with 2-aminothiazole. The final product is obtained through the reaction of the intermediate with carboxylic acid.
科学的研究の応用
2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-10-3-1-9(2-4-10)12-7-18(5-6-20-12)14-17-11(8-21-14)13(16)19/h1-4,8,12H,5-7H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHYQKATVFBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC(=CS2)C(=O)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(2-hydroxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5422865.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422869.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5422871.png)
![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)
![1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5422893.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422900.png)
![4-[2-(4-fluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422911.png)

![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422956.png)
![(4aS*,8aR*)-1-butyl-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5422961.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![N-(4-methylphenyl)-N'-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}ethanediamide](/img/structure/B5422965.png)